Ethoxy Substituent Enhances Hydrophobicity and Modulates Ion Selectivity vs. Trimethylammonium Analog
In a direct comparative study of cationic hydrogels bearing structurally analogous quaternary ammonium groups, the dimethylethoxyamine-type (ethoxylated) quaternary ammonium hydrogel exhibited higher hydrophobicity than its trimethylamine-type (non-ethoxylated) counterpart, attributable to the longer carbon chain of the ethoxy group . This increased hydrophobicity translated into enhanced selectivity for monovalent HCrO₄⁻ anions over competing sulfate ions in mixed Cr(VI)/sulfate solutions .
| Evidence Dimension | Anion selectivity (Cr(VI) vs. sulfate) driven by quaternary ammonium substituent hydrophobicity |
|---|---|
| Target Compound Data | Ethoxylated (dimethylethoxyamine-type) quaternary ammonium hydrogel: higher hydrophobicity, enhanced selectivity towards monovalent HCrO₄⁻ |
| Comparator Or Baseline | Non-ethoxylated (trimethylamine-type) quaternary ammonium hydrogel: lower hydrophobicity, lower Cr(VI)/sulfate selectivity |
| Quantified Difference | Selectivity order identical (Cr(VI) > sulfate > bromide > As(V)), but quantitative selectivity advantage for ethoxylated variant under co-existing sulfate conditions; surface charge of type 2 hydrogel (ethoxylated) was lower than type 1 (non-ethoxylated), attributed to the hydroxyl group in the ethoxy chain |
| Conditions | Batch adsorption experiments; hydrogel matrix containing quaternary ammonium functional groups; aqueous solution with Cr(VI) and competing anions |
Why This Matters
For Cr(VI) removal and ion-exchange applications, the ethoxy group on the target monomer's polymerized form can confer a meaningful selectivity advantage over non-ethoxylated trimethylammonium-based polymers, directly impacting process efficiency and regenerant consumption.
- [1] Štandeker, S. et al. Comparative Study of the Adsorption Selectivity of Cr(VI) onto Cationic Hydrogels with Different Functional Groups. Water, Air, & Soil Pollution, 223, 1713–1722, 2012. View Source
